Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate
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Overview
Description
Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate is an organic compound with the molecular formula C24H30O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylbutyl) naphthalene-2,3-dicarboxylate typically involves the esterification of naphthalene-2,3-dicarboxylic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthalene-2,3-dicarboxylic acid derivatives.
Reduction: this compound alcohols.
Substitution: Naphthalene-2,3-dicarboxylate esters with different substituents.
Scientific Research Applications
Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(3-methylbutyl) naphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The aromatic naphthalene core can also participate in π-π interactions with other aromatic systems, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) naphthalene-2,3-dicarboxylate
- Bis(4-methylpentyl) naphthalene-2,3-dicarboxylate
- Bis(3-methylbutyl) naphthalene-1,4-dicarboxylate
Uniqueness
Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate is unique due to its specific ester substituents and the position of the ester groups on the naphthalene ring
Properties
CAS No. |
5950-76-5 |
---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
bis(3-methylbutyl) naphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C22H28O4/c1-15(2)9-11-25-21(23)19-13-17-7-5-6-8-18(17)14-20(19)22(24)26-12-10-16(3)4/h5-8,13-16H,9-12H2,1-4H3 |
InChI Key |
SMZRPVSSAVLTSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OCCC(C)C |
Origin of Product |
United States |
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